Chemical properties of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
Chemical properties of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
An In-depth Technical Guide to 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties and applications of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride. It moves beyond a simple data sheet to provide insights into the compound's reactivity, synthetic utility, and strategic value in medicinal chemistry.
Introduction: Strategic Value of the Tetrahydropyridine Scaffold
The 1,2,3,6-tetrahydropyridine (THP) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically significant pharmaceuticals.[1][2] Its conformational flexibility and the presence of a nitrogen heteroatom allow for precise three-dimensional orientations of substituents, which is critical for molecular recognition at biological targets. The most notable example of a THP derivative's biological impact is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound whose neurotoxic properties have been pivotal in developing animal models for Parkinson's disease research.[1]
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride emerges as a highly valuable synthetic intermediate. The vinyl bromide functionality provides a reactive handle for sophisticated molecular engineering, primarily through transition-metal-catalyzed cross-coupling reactions. This guide will elucidate the chemical characteristics that make this compound a versatile building block for constructing diverse molecular architectures.
Molecular Structure and Physicochemical Properties
The structure of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride combines several key chemical features: a secondary amine constrained within a six-membered ring, an endocyclic double bond, and a vinyl bromide. The hydrochloride salt form enhances stability and improves solubility in polar solvents, which is a crucial consideration for reaction setup and purification.
| Property | Value | Source |
| IUPAC Name | 4-bromo-1,2,3,6-tetrahydropyridine;hydrochloride | - |
| CAS Number | 2155852-81-4 | [3][4] |
| Molecular Formula | C₅H₉BrClN | [4] |
| Molecular Weight | 198.49 g/mol | [4] |
| Form | Solid | [5] |
| Key Features | Secondary amine salt, vinyl bromide, endocyclic alkene | - |
The protonated nitrogen atom makes the compound less susceptible to oxidation and side reactions compared to its free base form. The stability of the hydrochloride salt is a significant practical advantage for storage and handling. While the salt is generally soluble in water and alcohols, conversion to the free base is necessary for reactions requiring a nucleophilic nitrogen or for solubility in nonpolar organic solvents.
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process:
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Nitrogen Protection: A commercially available precursor, such as 1,2,3,6-tetrahydropyridine, is first protected. A Boc (tert-butoxycarbonyl) group is a common choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.
-
Allylic Bromination: The N-protected tetrahydropyridine is then subjected to bromination. N-Bromosuccinimide (NBS) is a standard reagent for allylic bromination and has been used effectively on similar tetrahydropyridine systems.[6] The reaction is typically initiated by light or a radical initiator.
-
Deprotection and Salt Formation: The Boc group is removed using a strong acid, such as hydrochloric acid (HCl) in a solvent like dioxane or methanol. This step simultaneously deprotects the nitrogen and forms the desired hydrochloride salt, which often precipitates from the reaction mixture and can be purified by recrystallization.
Caption: Proposed synthetic workflow for 4-Bromo-1,2,3,6-tetrahydropyridine HCl.
General Purification Protocol
Purification of the final hydrochloride salt is typically achieved through recrystallization. A common solvent system would be a mixture of a polar protic solvent in which the salt is soluble at high temperatures (e.g., ethanol, isopropanol) and a nonpolar co-solvent to induce precipitation upon cooling (e.g., diethyl ether, ethyl acetate). The purity of the final product should be confirmed by spectroscopic methods and melting point analysis.
Spectroscopic Characterization (Predicted)
While experimental spectra are not widely published, the structure of the compound allows for a confident prediction of its key spectroscopic features.
| Technique | Expected Features |
| ¹H NMR | Vinyl Proton (-CH=CBr-): A singlet or triplet (depending on coupling to allylic protons) expected around 6.0-6.5 ppm.Amine Protons (NH₂⁺): A broad singlet at a downfield shift (>9 ppm), which is exchangeable with D₂O.Allylic Protons (-CH₂-C=): A multiplet around 2.5-3.0 ppm.Protons alpha to Nitrogen (-CH₂-NH₂⁺-): A multiplet shifted downfield due to the electron-withdrawing ammonium group, expected around 3.5-4.0 ppm. |
| ¹³C NMR | Vinyl Carbon (-CBr=): Expected around 120-130 ppm.Vinyl Carbon (-CH=): Expected around 125-135 ppm.Aliphatic Carbons: Peaks in the range of 25-55 ppm. |
| Mass Spec (EI/ESI) | Molecular Ion: A characteristic pair of peaks for the free base [M]⁺ and [M+2]⁺ of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. For the free base (C₅H₈BrN), this would appear at m/z ≈ 161 and 163. |
Chemical Reactivity and Stability
The synthetic utility of 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride stems from the distinct reactivity of its functional groups. Strategic manipulation requires careful consideration of reaction conditions, particularly the choice of base to liberate the free amine when necessary.
Key Reactive Sites
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Vinyl Bromide (C-Br Bond): This is the primary site for synthetic elaboration. It is an excellent substrate for a wide array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and other moieties, making it a powerful tool for generating compound libraries for structure-activity relationship (SAR) studies.[7]
-
Secondary Amine (N-H Bond): In its hydrochloride form, the nitrogen is protonated and non-nucleophilic. The addition of a suitable base (e.g., triethylamine, diisopropylethylamine) generates the free base, which can then undergo standard amine reactions such as N-alkylation, N-acylation, N-arylation (Buchwald-Hartwig amination), and reductive amination.
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Alkene (C=C Bond): The double bond can participate in reactions such as catalytic hydrogenation to yield the corresponding 4-bromopiperidine derivative, epoxidation, or dihydroxylation, further increasing the structural diversity achievable from this starting material.
Caption: Key reactivity pathways of the 4-bromo-1,2,3,6-tetrahydropyridine core.
Stability Considerations
The hydrochloride salt is significantly more stable for long-term storage than the corresponding free base. The free base of related compounds like 4-bromopyridine is known to be unstable and can self-oligomerize.[8] Therefore, it is best practice to store the compound as the hydrochloride salt under cool, dry, and inert conditions and to generate the free base in situ or use it immediately after isolation.
Applications in Medicinal Chemistry and Drug Development
4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride is not typically an active pharmaceutical ingredient itself but rather a versatile intermediate for drug discovery. Its value lies in its capacity to serve as a scaffold for building more complex molecules with tailored pharmacological profiles.
-
Scaffold for Library Synthesis: The vinyl bromide is a key functional group for diversification. Using parallel synthesis techniques, researchers can perform a variety of cross-coupling reactions to attach different fragments, rapidly generating a library of novel compounds for high-throughput screening.
-
Access to Diverse Pharmacophores: The THP ring is a known pharmacophore for a range of biological targets, including GPCRs, ion channels, and enzymes.[2][9] By using this bromo-substituted intermediate, medicinal chemists can design and synthesize novel ligands for these targets, exploring new chemical space for potential therapeutics in areas such as neurodegenerative diseases, oncology, and infectious diseases.[1][2][9]
Safety and Handling
As with all laboratory chemicals, 4-Bromo-1,2,3,6-tetrahydropyridine hydrochloride should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.
-
Toxicity Profile: While specific toxicity data is not available, related compounds like bromopyridines can be irritants and lachrymators.[8] Assume the compound is hazardous and handle it accordingly.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.[5]
References
Click to expand
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